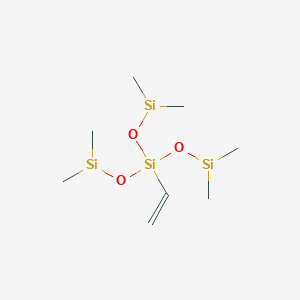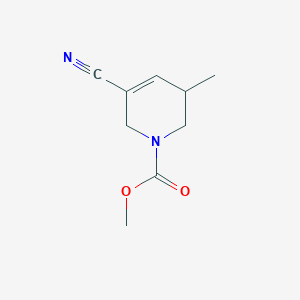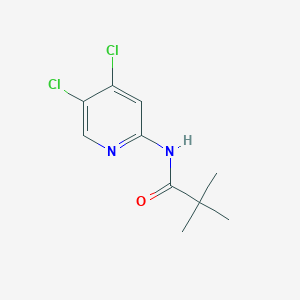
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, involves a regioselective lithiation followed by electrophilic substitution, copper-catalyzed C–O coupling, and chloroxidation conditions to yield the desired sulfonyl chloride. This methodology highlights the feasibility of synthesizing complex molecules starting from simpler benzenesulfonyl chloride derivatives through strategic functionalization steps (Huang et al., 2019).
Molecular Structure Analysis
The crystal and molecular structure of closely related compounds has been determined by X-ray diffraction, revealing insights into the spatial arrangement and bond lengths of the molecules. For example, studies on dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers demonstrate the influence of substituent positioning on molecular geometry and intramolecular interactions (Rublova et al., 2017).
Chemical Reactions and Properties
Reactivity studies of (poly)halo-substituted benzenesulfonyl chlorides in Pd-catalyzed desulfitative arylation illustrate the potential for creating arylated heteroarenes without cleaving C–Br bonds, facilitating further chemical transformations. This showcases the chemical versatility of benzenesulfonyl chloride derivatives in organic synthesis (Skhiri et al., 2015).
Physical Properties Analysis
The synthesis and analysis of bromo-, boryl-, and stannyl-functionalized benzene derivatives provide insights into the physical properties of these compounds, including their suitability as intermediates in organic synthesis and potential applications in developing new materials or catalysts (Reus et al., 2012).
Chemical Properties Analysis
The synthesis and structural characterization of 1-bromo-3,5-bis(trifluoromethyl)benzene demonstrate the compound's utility as a starting material for organometallic synthesis, highlighting its chemical properties and reactivity towards different organometallic reagents (Porwisiak & Schlosser, 1996).
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Trifluoromethanesulfonyl chloride is extensively used in organic synthesis for introducing trifluoromethyl groups into molecules. It is instrumental in the formation of carbon-trifluoromethyl (C–CF3), carbon-sulfenyl (C–SCF3), carbon-sulfinyl (C–SOCF3), and carbon-chloride (C–Cl) bonds. This versatility is crucial for developing compounds with enhanced chemical and physical properties, such as increased stability and bioactivity. Notably, CF3SO2Cl is unique for its electrophilic chlorination capability, which has been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).
Environmental and Material Science
Beyond synthesis, the environmental fate and transformation of compounds related to 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride and its derivatives, such as brominated and chlorinated compounds, are of significant interest. These studies focus on their occurrence, mobility, and impact on ecosystems and human health. For example, research on the environmental concentrations and toxicology of brominated phenols sheds light on their role as intermediates in the synthesis of flame retardants and their ubiquitous presence in the environment. Such studies are crucial for understanding the environmental impact of these chemicals and for developing strategies to mitigate their potential harm (Koch & Sures, 2018).
Role in Advanced Oxidation Processes
The influence of chloride ions on advanced oxidation processes (AOPs) is another area of interest. Studies demonstrate that chloride ions can interact with oxidants, influencing the degradation pathways of organic contaminants and the formation of disinfection by-products. This research is essential for improving water treatment technologies and understanding the mechanisms of pollutant removal, highlighting the broader environmental implications of chloride and related chemicals in aquatic systems (Oyekunle, Cai, Gendy, & Chen, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-5-2-1-4(7(10,11)12)3-6(5)15(9,13)14/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIFOAHDKKGDAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381032 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
CAS RN |
176225-08-4 |
Source


|
| Record name | 2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
![(1R,5R)-1-propan-2-yl-4-sulfanylidene-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B63841.png)